molecular formula C8H13N3O2 B12618903 Methyl 3-azido-2-methylidenehexanoate CAS No. 918156-03-3

Methyl 3-azido-2-methylidenehexanoate

Cat. No.: B12618903
CAS No.: 918156-03-3
M. Wt: 183.21 g/mol
InChI Key: MSGFQOPVNDCFFD-UHFFFAOYSA-N
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Description

Methyl 3-azido-2-methylidenehexanoate is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is particularly interesting due to its unique structure, which includes an azido group (-N₃) and a methylidene group (CH₂=).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-azido-2-methylidenehexanoate typically involves the reaction of a suitable precursor with sodium azide (NaN₃). One common method is the nucleophilic substitution reaction where an alkyl halide precursor reacts with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction conditions usually involve moderate temperatures and stirring to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems can help control the reaction parameters precisely, reducing the risk associated with handling azides, which are known for their explosive nature .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azido-2-methylidenehexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-azido-2-methylidenehexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-azido-2-methylidenehexanoate involves its high reactivity due to the presence of the azido group. This group can participate in various reactions, forming new bonds and structures. The molecular targets and pathways depend on the specific application, such as forming triazoles in click chemistry or reducing to amines in synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the azido and methylidene groups, which provide distinct reactivity patterns and make it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

918156-03-3

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 3-azido-2-methylidenehexanoate

InChI

InChI=1S/C8H13N3O2/c1-4-5-7(10-11-9)6(2)8(12)13-3/h7H,2,4-5H2,1,3H3

InChI Key

MSGFQOPVNDCFFD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C)C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

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